Benzyl phenyl carbonate

概要

説明

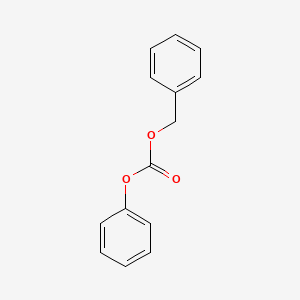

Benzyl phenyl carbonate is an organic compound with the molecular formula C14H12O3. It is a carbonate ester derived from benzyl alcohol and phenol. This compound is known for its applications in organic synthesis, particularly in the protection of amines and the synthesis of carbamates.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl phenyl carbonate can be synthesized by reacting phenyl chloroformate with benzyl alcohol in the presence of pyridine . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same reaction between phenyl chloroformate and benzyl alcohol. Industrial processes may optimize reaction conditions to enhance yield and purity, such as using continuous flow reactors and advanced purification techniques.

化学反応の分析

Hydrolysis and Nucleophilic Activation

Benzyl phenyl carbonate undergoes hydrolysis in the presence of nucleophiles such as DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine). The reaction proceeds via nucleophilic attack at the carbonyl carbon, cleaving the carbonate into an aryloxide anion and an activated benzyl electrophile (e.g., benzyl cation) . Key findings include:

| Nucleophile | Rate Constant (k, s⁻¹) | Acceleration Factor |

|---|---|---|

| DABCO | 1.6 × 10⁻³ | 16-fold vs. alkyl analogs |

| DMAP | 2.8 × 10⁻³ | 25-fold vs. alkyl analogs |

-

Mechanistic Insight : The benzyl group stabilizes the transition state through cation-π interactions , significantly accelerating hydrolysis compared to non-aromatic carbonates . Electron-donating substituents on the benzyl moiety further enhance reactivity .

Oxidative Debenzylation

Under oxidative conditions, this compound undergoes debenzylation to yield phenyl carbonate derivatives or carbonyl compounds. For example:

-

Reagent : Phenyl iodonium bis(trifluoroacetate) (PIFA) with a nitroxyl radical catalyst.

-

Product : Phenyl carbonate or ketones/aldehydes (if the benzyl group is oxidized further) .

This method is compatible with hydrogenation-sensitive functional groups, making it valuable in multistep syntheses .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes via an SNi (internal return) mechanism , forming a benzyl carbonium ion intermediate. This process is solvent-dependent and favored in polar, ionizing solvents like acetic acid .

| Decomposition Pathway | Products |

|---|---|

| Heterolysis of C–O bond | Benzyl carbonium ion + CO₃²⁻ |

| Recombination with phenoxide | Phenyl esters |

-

Kinetics : First-order dependence on carbonate concentration, with activation energy (Eₐ) of ~85 kJ/mol .

Radical-Mediated Reactions

In high-temperature environments (e.g., combustion), this compound participates in radical pathways:

-

Primary Products : Benzyl and phenyl radicals via homolytic C–O bond cleavage .

-

Secondary Reactions : Radical recombination forms polycyclic aromatic hydrocarbons (PAHs) such as indene precursors .

Spectroscopic and Computational Analysis

-

Vibrational Modes : IR and Raman spectra reveal characteristic C=O (1740 cm⁻¹) and C–O–C (1250 cm⁻¹) stretches .

-

NMR Shifts : Calculated δ(¹H) = 5.1 ppm (benzyl CH₂) and δ(¹³C) = 155 ppm (carbonyl C) align with experimental data .

-

DFT Studies : HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, consistent with observed nucleophilic activation .

科学的研究の応用

Organic Synthesis

Benzyl phenyl carbonate is primarily utilized as a protecting group for amines in organic synthesis. Its ability to form stable carbamate linkages allows for selective reactions where amines need to be shielded from other reactive species. This property is particularly beneficial in peptide synthesis, where the protection of functional groups is crucial for the successful assembly of complex molecules .

Polymer Production

This compound plays a significant role in the production of polycarbonate materials, which are known for their durability and transparency. Polycarbonates are extensively used in the automotive and electronics industries due to their excellent mechanical properties and thermal stability . this compound acts as an intermediate in synthesizing these valuable polymers.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a protecting group that facilitates the efficient design and synthesis of drug compounds. Its derivatives are explored for potential therapeutic applications, contributing to the development of new pharmaceuticals . The selective protection of amines allows for more straightforward synthetic pathways and higher yields in drug production.

Coatings and Adhesives

The compound is incorporated into formulations for coatings and adhesives, enhancing performance characteristics such as adhesion strength and environmental resistance. Its stability under various conditions makes it an ideal component in protective coatings used in construction and manufacturing .

Flavor and Fragrance Industry

This compound is also used as a flavoring agent and fragrance fixative. It stabilizes scents in personal care products, enhancing their longevity and effectiveness .

Research and Development

In laboratory settings, this compound is employed to study reaction mechanisms and develop new synthetic pathways. Its versatility makes it a valuable tool for chemists investigating various organic reactions .

Case Studies

- Selective Synthesis of Carbamate Protected Polyamines : A study demonstrated the use of alkyl phenyl carbonates, including this compound, for selectively protecting polyamines during synthesis. This method allowed high yields of protected amines while maintaining the integrity of secondary amines present in the mixture .

- Kinetic Studies : Research on the oxidation kinetics of benzyl phenyl ethers using N-chlorosuccinimide highlighted the compound's reactivity under specific conditions. The study provided insights into its behavior as an oxidant substrate, contributing to understanding its role in organic reactions .

作用機序

The primary mechanism of action for benzyl phenyl carbonate involves its role as a protecting group in organic synthesis. The compound reacts with amines to form carbamates, which can be selectively removed under specific conditions (e.g., catalytic hydrogenation with palladium on carbon) . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

類似化合物との比較

Benzyl Chloroformate: Used similarly as a protecting group for amines.

Phenyl Chloroformate: Another carbonate ester used in organic synthesis.

Diphenyl Carbonate: Used in the production of polycarbonates and as a reagent in organic synthesis.

Uniqueness: Benzyl phenyl carbonate is unique due to its dual functionality derived from both benzyl and phenyl groups. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection of amines and the formation of stable carbamate linkages.

生物活性

Benzyl phenyl carbonate (BPC), with the chemical formula CHO and CAS number 28170-07-2, is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activities associated with BPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a carbonate functional group attached to benzyl and phenyl moieties. Its structure can be represented as follows:

This configuration allows for interactions with various biological targets, making it a compound of interest in pharmacological studies.

BPC has been studied for its role as a cysteine protease inhibitor . Cysteine proteases are enzymes that play critical roles in various biological processes, including protein degradation and cell signaling. Inhibiting these enzymes can have therapeutic benefits in conditions such as cancer and neurodegenerative diseases.

2. Research Findings

Several studies have evaluated the biological activity of BPC:

- Inhibition of Cysteine Proteases : Research indicates that BPC is an effective irreversible inhibitor of cysteine proteases, which are implicated in many pathological conditions. For instance, E-64, a well-known cysteine protease inhibitor, has been synthesized using BPC as a precursor .

- Neuroprotective Effects : A study highlighted the potential neuroprotective effects of compounds similar to BPC against neurodegenerative disorders by inhibiting enzymes like monoamine oxidase (MAO) and cholinesterases (AChE and BChE) .

3. Case Studies

- Case Study on Enzyme Inhibition : In a comparative study of various derivatives of this compound, several compounds demonstrated significant inhibition rates against MAO-A and MAO-B, with some achieving IC values below 3 µM. For example, compound 2d exhibited a high inhibition rate (71.8%) against MAO-A .

- Safety Profile : The safety evaluation of BPC has been conducted through occupational exposure banding processes, assessing endpoints such as acute toxicity and skin sensitization. The findings suggest that while BPC shows biological activity, careful handling is necessary due to potential toxicity .

Data Tables

The following table summarizes the inhibitory activity of selected this compound derivatives against cholinesterases:

| Compound | AChE Inhibition Rate (%) | BChE Inhibition Rate (%) |

|---|---|---|

| 2b | N.A. | 49.0 |

| 2f | N.A. | 3.4 |

| 2j | N.A. | 34.5 |

| 2l | N.A. | 49.1 |

| 2t | N.A. | 55.0 |

Note: AChE inhibition rates were not applicable (N.A.) for the tested compounds .

特性

IUPAC Name |

benzyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGLYCMNDNOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457991 | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28170-07-2 | |

| Record name | Phenyl phenylmethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28170-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, phenyl phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Benzyl Phenyl Carbonate unique in its reactivity compared to other carbonates?

A: this compound exhibits enhanced reactivity compared to simple alkyl carbonates. This is attributed to the presence of the benzyl group, which stabilizes the transition state during nucleophilic attack. This stabilization arises from favorable cation-π interactions between the developing positive charge on the benzyl group and the nucleophile. Studies using DABCO as a nucleophile have shown that this compound hydrolyzes 16 times faster than Isobutyl Phenyl Carbonate, highlighting the significant influence of the benzyl group [].

Q2: How can this compound be used in the synthesis of α-amino esters, and what advantages does this method offer?

A: this compound provides a novel route to α-amino esters, valuable building blocks in organic synthesis. Traditionally, α-amino esters are synthesized via the Strecker reaction, which utilizes toxic cyanide reagents. This compound offers a safer alternative [].

Q3: Beyond its use in synthesizing α-amino esters, what other applications does this compound have in organic synthesis?

A: this compound shows promise as a stable alternative to acid anhydrides in reactions requiring activated acyl groups. These activated acyl groups are commonly employed in enantioselective reactions, highlighting the potential of this compound as a versatile reagent in asymmetric synthesis [].

Q4: What spectroscopic techniques have been used to characterize this compound?

A: While the provided abstracts don't delve into specific spectroscopic data, one paper mentions a comprehensive study on the structural, vibrational, electronic, and NMR spectral analysis of this compound []. This suggests that techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and potentially UV-Vis spectroscopy have been employed to elucidate the structure and properties of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。